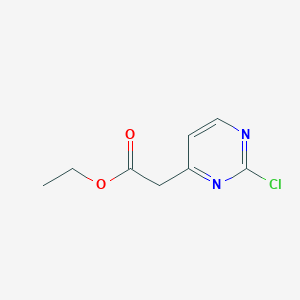

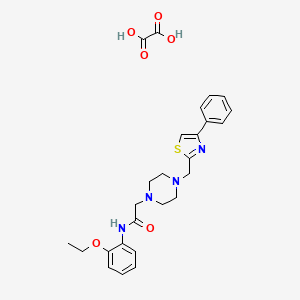

![molecular formula C12H14ClN3O B2703061 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1429200-71-4](/img/structure/B2703061.png)

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Heterocyclic Chemistry

Researchers have developed methodologies for synthesizing pyrazolo[4,3-c]pyridines and related heterocycles, leveraging the reactivity of similar pyrazole derivatives. Sonogashira-type reactions, followed by microwave-assisted cyclization or multicomponent reactions, have been employed to construct these complex structures, highlighting their utility in diversifying heterocyclic frameworks (Vilkauskaitė, Šačkus, & Holzer, 2011) (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Crystallography and Molecular Interactions

Crystallographic studies have been conducted on closely related pyrazolo[3,4-b]pyridine derivatives to understand their molecular packing, hydrogen-bonding interactions, and structural motifs. These studies provide insights into how small substituent changes affect the crystal packing and intermolecular interactions (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Potential Inhibitors of Protein Kinases

There's ongoing research into the development of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases, showcasing the compound's relevance in medicinal chemistry. These compounds are synthesized through multi-component reactions, indicating their potential utility in drug discovery and development (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Photophysical Properties

The study of specific solute-solvent interactions and electron donor-acceptor substituents on novel pyrazolo naphthyridines explores the fluorescence characteristics of these compounds. This research contributes to our understanding of the photophysical properties of heterocyclic compounds and their potential applications in materials science (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity, highlighting the compound's relevance in the search for new antimicrobial agents. This indicates the broader applicability of these compounds beyond their structural and synthetic interest (Panda, Karmakar, & Jena, 2011).

Wirkmechanismus

The specific properties and activities of a 1H-pyrazolo[3,4-b]pyridine compound can vary widely depending on the substituents present at positions N1, C3, C4, C5, and C6 . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors affecting “1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde”.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-7-9-5-8(6-17)10(13)14-11(9)16(15-7)12(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXZPJKBIOIDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

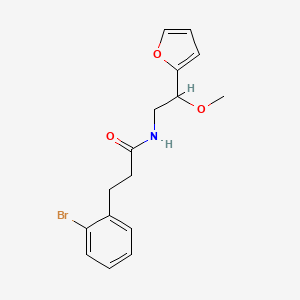

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

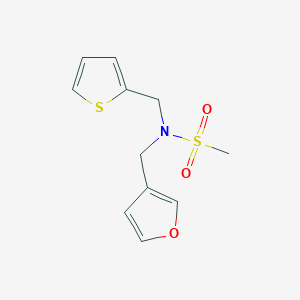

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)